6-Methoxyisochroman-3-one
Overview
Description
6-Methoxyisochroman-3-one is a chemical compound that belongs to the class of isochromans, which are oxygen-containing heterocycles with a structure similar to that of chroman. The methoxy group in the compound indicates the presence of an OCH₃ group attached to the isochroman ring system. This compound and its derivatives are of interest due to their potential biological activities and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 6-methoxyisochroman-3-one has been explored in various studies. For instance, the preparation of 4-alkyl and 4-aryl derivatives of 6-methoxyisochroman-3-ones involves treating bromo (methoxymethyl)arenes with lithioalkyl- or lithioarylacetonitriles under aryne-forming conditions, followed by hydrolysis to yield the desired isochroman-3-ones . Another study reports the synthesis of a related compound, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, through the reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid, which involves nucleophilic addition and the opening of the pyrone ring .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of various isochroman derivatives. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved, revealing that the bicyclic ring of the isothiochroman-4-one moiety does not adopt a planar geometry . Similarly, the structure of 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman was determined, showing the presence of intermolecular hydrogen bonds and other non-covalent interactions responsible for crystal packing .
Chemical Reactions Analysis
The reactivity of 6-methoxyisochroman-3-one derivatives can be inferred from related compounds. For instance, the reaction of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one with various heteronucleophiles leads to the synthesis of different heterocycles with masked or unmasked aldehyde functionality . Additionally, the presence of a methoxy group can influence the geometry of the benzene ring, as shown in the study of 4-(4-methoxyphenyl)-2,6-diphenylpyridine, where the methoxy group interacts with the ring via the resonance effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxyisochroman-3-one derivatives can be diverse. For example, the thermal stability of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one was analyzed, showing stability up to 128°C in an air atmosphere . The spectroscopic properties of 5-ethoxycarbonyl-4-[(4-methoxycarbonyl)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-ones were characterized, demonstrating a positive solvatochromic effect with increasing solvent polarity .
Scientific Research Applications
Crystallography
- Field : Crystallography .
- Application : The crystal structure of ®-6-hydroxy-8-methoxy-3-methylisochroman-1-one, a compound related to 6-Methoxyisochroman-3-one, has been studied .
- Method : The crystal structure was determined using X-ray diffraction with Cu K α radiation . The crystal is monoclinic, with specific dimensions and angles .
- Results : The crystallographic data and atomic coordinates were obtained and reported .
Marine Biology
- Field : Marine Biology .
- Application : A compound similar to 6-Methoxyisochroman-3-one, 3,7-dimethyl-8-hydroxy-6-methoxyisochroman, has been isolated from Penicillium steckii, a fungus associated with an unidentified ascidian .
- Method : The isolation process is not detailed in the source .
- Results : The compound was successfully isolated, but the source does not provide further details on the outcomes or any quantitative data .
Safety And Hazards
The safety information for 6-Methoxyisochroman-3-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-methoxy-1,4-dihydroisochromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-6-13-10(11)5-8(7)4-9/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCUENAEZDQRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC(=O)C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264242 | |
Record name | 1,4-Dihydro-6-methoxy-3H-2-benzopyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyisochroman-3-one | |
CAS RN |
43088-72-8 | |
Record name | 1,4-Dihydro-6-methoxy-3H-2-benzopyran-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43088-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-6-methoxy-3H-2-benzopyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.